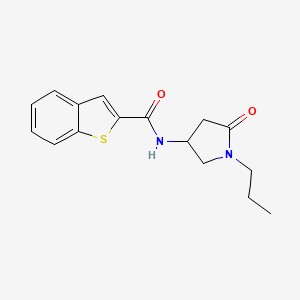![molecular formula C15H16N6O2 B5321739 8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5321739.png)
8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the degradation of acetylcholine. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have significant anticancer activity, and has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its significant anticancer activity and potential use in the treatment of Alzheimer's disease. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the study of the compound's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of 8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-(2-furoyl)-1-piperazinecarboxylic acid with 6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-amine in the presence of a coupling agent. The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in various areas of scientific research. It has been found to have significant anticancer activity and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-11-9-12(14-17-16-10-21(14)18-11)19-4-6-20(7-5-19)15(22)13-3-2-8-23-13/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELYXEZSWWHPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5321664.png)
![2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5321666.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)
![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)

![5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5321692.png)
![N-{5-[(cyclopentylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B5321699.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5321701.png)
![2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5321731.png)

![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)
![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)
